m-PEG3-aldehyde

Übersicht

Beschreibung

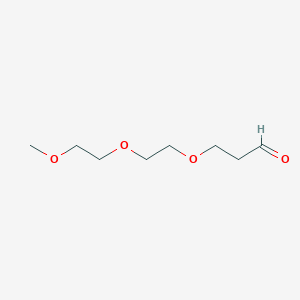

m-PEG3-aldehyde is an organic compound with the molecular formula C8H16O4. It belongs to the family of aldehydes and is characterized by the presence of a propanal group attached to a triethylene glycol chain. This compound is used in various fields such as medical research, environmental research, and industrial research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG3-aldehyde typically involves the reaction of 3-chloropropanal with triethylene glycol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

m-PEG3-aldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxyethoxy groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-[2-(2-Methoxyethoxy)ethoxy]propanoic acid.

Reduction: 3-[2-(2-Methoxyethoxy)ethoxy]propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

m-PEG3-aldehyde serves as a versatile building block in organic synthesis. Its aldehyde group is reactive towards nucleophiles such as hydrazines and aminooxy groups, facilitating the formation of stable conjugates. This property is particularly useful in the synthesis of complex molecules, including pharmaceutical intermediates.

Key Reactions:

- Aldehyde-Mediated Bioconjugation: The aldehyde can react with hydrazines to form hydrazone linkages, which are stable under physiological conditions.

- Substitution Reactions: The methoxyethoxy groups enhance solubility and reactivity, allowing for diverse substitution reactions.

Drug Delivery Systems

The incorporation of this compound in drug delivery systems enhances the stability and bioavailability of therapeutic agents. PEGylation, the process of attaching polyethylene glycol chains to drugs, has been shown to prolong circulation time in the bloodstream and reduce immunogenicity.

Case Study:

- A study demonstrated that conjugating this compound with a therapeutic protein significantly increased its half-life and stability in vivo compared to non-PEGylated counterparts .

Tissue Engineering

In tissue engineering, this compound is used to modify biomaterials. The aldehyde group allows for cross-linking with proteins or peptides to create three-dimensional matrices that mimic the extracellular matrix.

Applications:

- Cell Growth Promotion: The modified matrices facilitate cell adhesion and proliferation, essential for tissue regeneration.

- Biocompatibility: PEGylated materials exhibit reduced protein adsorption and cell adhesion, minimizing immune responses .

Surface Modification

This compound is employed in surface modification techniques to create functional coatings on various substrates. These coatings can improve material properties such as anti-fouling and adhesion promotion.

Examples:

- Coatings developed using this compound have shown enhanced resistance to biofilm formation on medical devices .

Bioconjugation

The compound plays a crucial role in bioconjugation processes, allowing for the labeling of biomolecules with fluorescent dyes or other functional groups for experimental and diagnostic purposes.

Research Findings:

- Studies have highlighted the effectiveness of this compound in creating targeted drug delivery systems through bioconjugation with antibodies .

Bioorthogonal Chemistry

This compound is significant in bioorthogonal chemistry, where it facilitates chemical reactions that are compatible with biological systems. This property is invaluable for labeling biomolecules within living organisms without disrupting cellular functions.

Application:

- Used in the development of targeted therapies where precise control over drug delivery is required .

Data Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatile reactivity and solubility |

| Drug Delivery Systems | Enhances stability and bioavailability of drugs | Prolonged circulation time; reduced immunogenicity |

| Tissue Engineering | Cross-linking agent for biomaterials | Promotes cell growth; mimics extracellular matrix |

| Surface Modification | Functional coatings on substrates | Improved anti-fouling properties |

| Bioconjugation | Labels biomolecules for diagnostics | Enables targeted drug delivery |

| Bioorthogonal Chemistry | Facilitates reactions compatible with biological systems | Precise control over drug delivery |

Wirkmechanismus

The mechanism of action of m-PEG3-aldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The triethylene glycol chain can enhance the solubility and bioavailability of the compound, allowing it to exert its effects more efficiently .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-[2-(2-Aminoethoxy)ethoxy]propanal

- 3-[2-(2-Hydroxyethoxy)ethoxy]propanal

- 3-[2-(2-Chloroethoxy)ethoxy]propanal

Uniqueness

m-PEG3-aldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxyethoxy groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions .

Biologische Aktivität

m-PEG3-aldehyde, a polyethylene glycol (PEG) derivative with an aldehyde functional group, has gained attention in the field of bioconjugation and drug delivery due to its unique chemical properties. This article reviews the biological activity of this compound, focusing on its applications in drug development, therapeutic protein modification, and its role as a linker in targeted protein degradation (PROTACs).

This compound (CAS# 356066-46-1) is synthesized through various methods, including ozonolysis and acid treatment of acetal-ended PEG. The conversion process typically achieves high yields (>90%) without significant side reactions, making it suitable for biomedical applications . The aldehyde group is highly reactive, allowing it to form stable conjugates with hydrazide and aminooxy groups, which are commonly utilized in bioconjugation techniques .

1. Drug Delivery Applications

The PEGylation of therapeutic proteins enhances their solubility, stability, and half-life in circulation. Studies have shown that PEGylated proteins can exhibit improved pharmacokinetics and reduced immunogenicity compared to their unmodified counterparts. For instance, PEGylated brain-derived neurotrophic factor (BDNF) demonstrated enhanced biological activity and penetration into spinal cord tissues when administered intrathecally .

| Study | Compound | Biological Activity | Notes |

|---|---|---|---|

| PEG-BDNF | Improved half-life | Enhanced delivery to spinal cord | |

| This compound | Reactivity with hydrazides | Suitable for drug conjugation |

2. Targeted Protein Degradation (PROTACs)

This compound serves as an effective linker in the synthesis of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The incorporation of this compound into PROTACs can enhance their solubility and bioavailability while maintaining the necessary interactions for target engagement .

3. In Vitro Studies

In vitro studies have demonstrated that this compound-modified compounds retain significant biological activity. For example, peptide aldehyde inhibitors have been shown to bind reversibly to active-site sulfhydryls in enzymes like SARS-CoV Mpro, indicating the potential for therapeutic applications in viral infections .

Case Study 1: PEGylated Therapeutics

A study involving the PEGylation of various therapeutic proteins highlighted the importance of optimizing the degree of PEGylation to maintain biological activity. Mixtures with primary and secondary conjugates exhibited preserved activity, while those with higher-order conjugates showed significant reductions in biological function .

Case Study 2: PROTAC Development

Research into PROTACs utilizing this compound has shown promising results in targeting oncogenic proteins for degradation. The incorporation of this compound improved solubility and facilitated cellular uptake, leading to enhanced efficacy in cancer cell lines .

Eigenschaften

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-10-5-6-12-8-7-11-4-2-3-9/h3H,2,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRBOVOZENLKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459752 | |

| Record name | Propanal, 3-[2-(2-methoxyethoxy)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356066-46-1 | |

| Record name | Propanal, 3-[2-(2-methoxyethoxy)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.